![molecular formula C23H19N3O4 B2633767 5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one CAS No. 1251600-44-8](/img/structure/B2633767.png)
5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a pyridin-2(1H)-one group. The presence of these groups could potentially give the compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxol-5-yl group and the 1,2,4-oxadiazol-5-yl group are aromatic, which could contribute to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-donating and electron-withdrawing properties of its functional groups. For example, the benzo[d][1,3]dioxol-5-yl group is an electron-donating group, which could make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could increase the compound’s lipophilicity, which could influence its solubility and absorption .Scientific Research Applications
Synthesis and Application in Anticancer and Antimicrobial Activities
Antioxidant and Antimicrobial Activities
A study focused on the synthesis of 1,3,4-oxadiazole derivatives and their evaluation for antioxidant and antimicrobial activities. The research highlighted the potential of these compounds in combating microbial infections and oxidative stress, indicating the broad applicability of 1,3,4-oxadiazole derivatives in medicinal chemistry F. Bassyouni et al., 2012.
Anticancer Activities
Another research explored 1,2,4-oxadiazole derivatives for their anticancer activity, revealing some compounds to be as potent as known anticancer drugs against specific cancer cell lines. This study underscores the potential of oxadiazole derivatives in developing new anticancer therapies Ankur Vaidya et al., 2020.
Optical and Electronic Properties
Optical Properties
Research on novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives has been conducted to study their fluorescence characteristics. These findings are crucial for applications in materials science, particularly in developing new luminescent materials Yan-qing Ge et al., 2014.
Electron-Transporting Material for OLEDs
A study synthesized a bis(1,3,4-oxadiazole) system and investigated its use as an electron-injection/hole-blocking layer in organic light-emitting diodes (OLEDs). The research contributes to the advancement of materials for more efficient OLEDs Changsheng Wang et al., 2001.
Molecular Docking and Biological Evaluation
- Molecular Docking and Antimicrobial Activities: A study on the design, synthesis, molecular docking, and biological evaluation of novel benzoxazole derivatives linked with 1,3,4-oxadiazole showed promising antimicrobial, antioxidant, and antitubercular activities. This research highlights the importance of structural activity relationships and molecular docking in drug discovery A. Fathima et al., 2021.
Future Directions
properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[(2,5-dimethylphenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-14-3-4-15(2)18(9-14)12-26-11-17(6-8-21(26)27)23-24-22(25-30-23)16-5-7-19-20(10-16)29-13-28-19/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBTVJGOOJCCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.